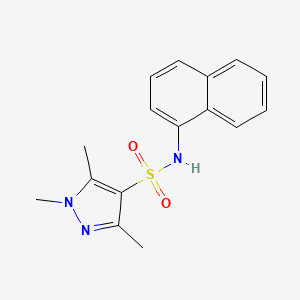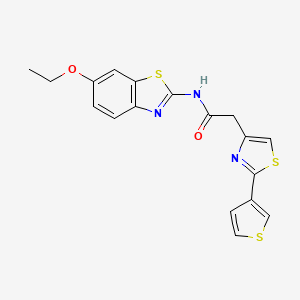
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate, commonly known as ethyl cyano(4-nitrophenyl) phenyl ester or NPPB, is a chemical compound that is widely used in scientific research. NPPB is a potent inhibitor of chloride channels and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the extracellular domain of chloride channels, causing a conformational change that inhibits the flow of chloride ions across the membrane. NPPB has been shown to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects
NPPB has several biochemical and physiological effects that have been extensively studied. NPPB has been shown to inhibit CFTR-mediated chloride transport in epithelial cells, which has implications for the treatment of cystic fibrosis. NPPB has also been shown to inhibit VRAC-mediated anion transport in various cell types, including cancer cells, which has implications for the treatment of cancer. NPPB has been shown to inhibit CaCC-mediated chloride transport in smooth muscle cells, which has implications for the treatment of asthma and other respiratory disorders.
Advantages and Limitations for Lab Experiments
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various physiological processes. NPPB is also relatively easy to synthesize, making it readily available for research purposes. However, NPPB also has some limitations for lab experiments. It is a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency. This can make it difficult to study the specific role of a particular chloride channel in a given physiological process.
Future Directions
There are several future directions for NPPB research. One area of interest is the development of more specific inhibitors of chloride channels. This would allow researchers to study the specific role of a particular chloride channel in a given physiological process. Another area of interest is the development of NPPB analogs with improved potency and specificity. This would allow researchers to more effectively inhibit chloride channels and study their role in various physiological processes. Finally, there is interest in the development of NPPB-based therapies for the treatment of cystic fibrosis, cancer, asthma, and other respiratory disorders.
Synthesis Methods
The synthesis of NPPB is a multi-step process that involves several chemical reactions. The first step is the nitration of 2-chloro-4-nitrophenol to form 2-chloro-4,6-dinitrophenol. The second step is the reaction of 2-chloro-4,6-dinitrophenol with ethyl 4-bromobenzoate to form ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate. The final step is the reaction of ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate with sodium cyanide to form ethyl 4-(2-cyano-4-nitrophenoxy)benzoate or NPPB.
Scientific Research Applications
NPPB is widely used in scientific research as a potent inhibitor of chloride channels. Chloride channels are transmembrane proteins that play a crucial role in the regulation of cellular homeostasis. NPPB has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, volume-regulated anion channels (VRACs), and calcium-activated chloride channels (CaCCs). NPPB has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, ion transport, and signal transduction.
properties
IUPAC Name |
ethyl 4-(2-cyano-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)11-3-6-14(7-4-11)23-15-8-5-13(18(20)21)9-12(15)10-17/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEVHMVEUOGDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)